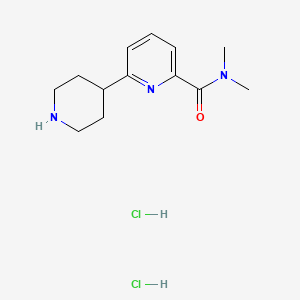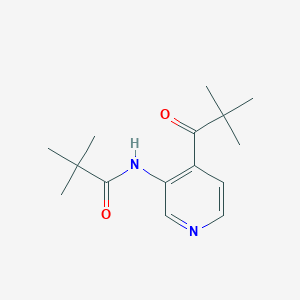
Bis(cyclobutylmethyl)amine hydrochloride
Overview
Description
Bis(cyclobutylmethyl)amine hydrochloride is an organic compound that belongs to the class of tertiary amines. It has a molecular weight of 189.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19N.ClH/c1-3-9(4-1)7-11-8-10-5-2-6-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also undergo alkylation and acylation reactions .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 189.73 .Scientific Research Applications
Polymer Science and Biomedical Applications
Poly(amido-amine)s (PAAs) are significant in biomedical applications. These synthetic tert-amino polymers are obtained from the polymerization of primary or secondary aliphatic amines and bis(acrylamide)s. PAAs, known for their solubility in various solvents, undergo hydrolytic cleavage in aqueous solutions and find applications in several biomedical fields, such as heavy-metal-ion complexing polymers and materials for heparin neutralization (Ferruti, Marchisio, & Duncan, 2002).
Catalysis and Chemical Reactions
Bis(cyclobutylmethyl)amine hydrochloride derivatives also play a role in catalysis. For example, they are used in the solvent-free copper-catalyzed amination reactions of aryl halides, facilitating the formation of secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Advanced Material Development
In the realm of advanced materials, these compounds contribute to the development of organosoluble polyimides, demonstrating significant potential in creating materials with excellent film-forming ability, thermal stability, and tensile properties. These properties are particularly crucial in high-performance polymers used in various industries (Yang, Chen, & Yu, 2001).
Safety and Hazards
Bis(cyclobutylmethyl)amine hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
1-cyclobutyl-N-(cyclobutylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-11-8-10-5-2-6-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMONWIIOCTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)



![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)


![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
